molecular formula C12H12ClN7O B1679778 Phenamil CAS No. 2038-35-9

Phenamil

Cat. No. B1679778
CAS RN: 2038-35-9
M. Wt: 305.72 g/mol
InChI Key: NIOHELZQFBGCEO-UHFFFAOYSA-N
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Description

Phenamil, also known as 3,5-Diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide methanesulfonate salt, is a potent inhibitor of epithelial type sodium channels . It is also known to inhibit TRPP3-mediated currents .


Synthesis Analysis

Phenamil has been used in various studies for its bioactive properties. For instance, it has been used in the formation of inclusion complexes with β-Cyclodextrins (βCDs) to increase their apparent solubility and dissolution rate . The benzene ring of Phenamil was inserted into the wide side of both His-βCD and HP-βCD .


Molecular Structure Analysis

Phenamil has a molecular formula of C12H12ClN7O . It contains total 34 bond(s); 22 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 guanidine derivative(s), 1 primary amine(s) (aliphatic), 2 primary amine(s) (aromatic) and 1 secondary amine(s) (aromatic) .


Physical And Chemical Properties Analysis

Phenamil has a molecular weight of 401.83 g/mol . It is soluble to 100 mM in DMSO . More detailed physical and chemical properties are not explicitly mentioned in the search results .

Scientific Research Applications

Enhanced Cellular Uptake for Osteoinduction

Phenamil (PH) induces bone formation through the upregulation of the TRB3 gene, essential in the bone-regeneration process. A study by Jahed et al. (2019) highlighted the use of Histidine-functionalized β-Cyclodextrin (His-βCD) to form an inclusion complex with Phenamil, enhancing its cellular uptake and osteoinductive properties. This approach demonstrated significant increases in bone matrix mineralization and gene expression relevant to bone differentiation, suggesting Phenamil's potential as a carrier for osteoinductive agents with enhanced penetration ability and sustained release (Jahed et al., 2019).

Osteogenic Effect on Osteoblast-like Cells

Lo et al. (2016) explored the osteogenic effects of Phenamil on MC3T3‐E1 cells, an osteoblast-like cell line. Their findings indicated that both short-term and continuous Phenamil treatments trigger osteoblastic differentiation and mineralization, supporting its use as an alternative osteogenic factor in vitro. The study presented a strategy to minimize side effects by reducing the frequency of administration, highlighting Phenamil's potential in scaffolds for bone regeneration (Lo et al., 2016).

Stimulation of Osteoblast Differentiation

Park et al. (2009) identified Phenamil as a stimulator of osteoblast differentiation and mineralization, working cooperatively with bone morphogenetic proteins (BMPs) to induce the expression of BMP target genes, osteogenic markers, and matrix mineralization. This study highlighted Phenamil's role in promoting BMP action through Trb3-dependent mechanisms, offering new strategies for bone healing (Park et al., 2009).

Novel Biofactor for Bone Regenerative Engineering

Evaluating Phenamil's feasibility as a biofactor for bone regenerative engineering, Lo et al. (2014) demonstrated its support for cell proliferation, alkaline phosphatase activity, and matrix mineralization of osteoblast-like cells. This study underlined Phenamil's potential alongside poly(lactide‐co‐glycolide acid) (PLAGA) scaffolds for bone tissue engineering, suggesting its role in integrin-mediated cell adhesion and osteogenic activity upon release (Lo et al., 2014).

Co-delivery Systems for Bone Repair

Cui et al. (2017) highlighted the synergistic therapeutic efficacy of Phenamil combined with gene manipulation, demonstrating the potential of cationic Sterosomes to deliver Phenamil and noggin-directed siRNA for enhanced osteogenic differentiation of MSCs. This approach underscores the innovative use of Phenamil in liposomal platforms for combined therapy in bone repair (Cui et al., 2017).

Future Directions

Phenamil has been used in various studies for its bioactive properties. For instance, it has been used in the formation of inclusion complexes with β-Cyclodextrins (βCDs) to increase their apparent solubility and dissolution rate . It has also been used in 3D-printed alginate/phenamil composite scaffolds for hard tissue regeneration . These studies suggest that Phenamil may have potential applications in the field of regenerative medicine .

properties

IUPAC Name

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN7O/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6/h1-5H,(H4,14,15,19)(H3,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHELZQFBGCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942542
Record name Phenamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenamil

CAS RN

2038-35-9
Record name Phenamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2038-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylamil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenamil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,500
Citations
KW Park, H Waki, WK Kim, BSJ Davies… - … and cellular biology, 2009 - Taylor & Francis
… phenamil as a stimulator of osteoblast differentiation and mineralization. Remarkably, phenamil … Transcriptional profiling of cells treated with phenamil led to the identification of tribbles …
Number of citations: 95 www.tandfonline.com
JG Kim, KM Son, HC Park, T Zhu… - European journal of …, 2013 - Wiley Online Library
… small molecules (three flavonoids and phenamil) that have been … Phenamil, an amiloride derivative, elicited higher ALP … with quercetin compared with phenamil. This would seem to …
Number of citations: 32 onlinelibrary.wiley.com
J Fan, CS Im, ZK Cui, M Guo, O Bezouglaia… - … engineering part A, 2015 - liebertpub.com
… release phenamil and BMP-2. We first determined the optimal therapeutic phenamil dose providing the most robust bone formation. In this dose range, we tested whether phenamil can …
Number of citations: 56 www.liebertpub.com
JL Garvin, SA Simon, EJ Cragoe, LJ Mandel - The Journal of membrane …, 1985 - Springer
… ,phenamil, irreversibly inhibitedI sc at concentrations of 0.05 to 5 μm when added to the mucosal solution. Irreversible inhibition ofI sc by phenamil may be … For example, 5 μm phenamil …
Number of citations: 50 link.springer.com
KWH Lo, BD Ulery, HM Kan, KM Ashe… - Journal of tissue …, 2014 - Wiley Online Library
… In this study, the feasibility of using phenamil as a novel biofactor in … found that phenamil promoted integrin‐mediated cell adhesion on PLAGA scaffolds. It was also shown that phenamil …
Number of citations: 41 onlinelibrary.wiley.com
P Barbry, O Chassande, P Vigne… - Proceedings of the …, 1987 - National Acad Sciences
… such as phenamil. Target size analysis indicated that the functional size of the [3H]phenamil binding sites … The [3H]phenamil receptor was solubilized by using 3-[(3-cholamidopropyl)…
Number of citations: 50 www.pnas.org
Y Liu, J Hu, H Sun - Journal of tissue engineering and …, 2020 - Wiley Online Library
… matrix can significantly improve phenamil-induced osteoblastic … strategy to sustain release of phenamil from 3D scaffolds for … of biomaterials in modulating phenamil-induced lineage …
Number of citations: 7 onlinelibrary.wiley.com
KWH Lo, HM Kan, CT Laurencin - Journal of tissue engineering …, 2016 - Wiley Online Library
… phenamil treatment is sufficient to induce in vitro osteogenesis. We compared the effects of short‐term (12 h) and continuous treatments of phenamil … and continuous phenamil treatment …
Number of citations: 26 onlinelibrary.wiley.com
JL Garvin, SA Simon, EJ Cragoe, LJ Mandel - The Journal of membrane …, 1986 - Springer
… In this paper, 3H-phenamil was used to measure sodium … on specific phenamil binding, it is inferred that phenamil binds to … Finally, and rather surprisingly, we found that 3Hphenamil …
Number of citations: 18 link.springer.com
JH Lee, N Mandakhbayar, A El-Fiqi, HW Kim - Acta biomaterialia, 2017 - Elsevier
… ion (Sr) and drug (Phenamil) through a unique nanoparticle of … The co-delivered Sr and Phenamil demonstrated significant … We consider the current combination of Sr ion with Phenamil …
Number of citations: 81 www.sciencedirect.com

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